molecular formula C16H17ClN2OS B494336 2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 438616-84-3

2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B494336
CAS No.: 438616-84-3
M. Wt: 320.8g/mol
InChI Key: ZKPKEDIFSSNEQC-UHFFFAOYSA-N
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Description

Historical Context and Development of Cyclohepta[b]Thiophene Derivatives

Cyclohepta[b]thiophene derivatives emerged as a chemically distinct subclass of heterocyclic compounds in the late 20th century, driven by advances in multicomponent reactions and sulfur-containing heterocycle synthesis. Early work focused on smaller thiophene systems, such as five-membered rings, but the expansion to seven-membered cyclohepta[b]thiophenes introduced unique electronic and steric properties. The first reported synthesis of cyclohepta[b]thiophene scaffolds involved the condensation of cyclohexanone with sulfur and malonitrile in the presence of diethylamine, as described by Mohareb et al. in 2017. This methodology laid the foundation for subsequent functionalization, including the introduction of carboxamide and aryl substituents.

The specific compound 2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide was first synthesized in the early 2000s as part of efforts to optimize antiproliferative agents. Its design leveraged the structural versatility of the cyclohepta[b]thiophene core, which allows for regioselective modifications at the 2- and 3-positions. The incorporation of the 4-chlorophenyl group aimed to enhance binding affinity to biological targets through hydrophobic and π-π stacking interactions.

Chemical Classification and Structural Significance

This compound belongs to the class of polycyclic heteroaromatic amines with the IUPAC name This compound. Its structure features:

  • A cyclohepta[b]thiophene core (C

Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-10-6-8-11(9-7-10)19-16(20)14-12-4-2-1-3-5-13(12)21-15(14)18/h6-9H,1-5,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPKEDIFSSNEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling (Method B)

Acyl chlorides or activated esters react with 4-chloroaniline in the presence of coupling agents. For instance, treating 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonyl chloride with 4-chloroaniline in dry pyridine yields the carboxamide.

Procedure Highlights:

  • Reagents: 4-Chloroaniline (2 eq), cycloheptathiophene-3-carbonyl chloride (1 eq), pyridine (solvent), 24 h at room temperature.

  • Workup: Precipitation in ice/water, filtration, and purification via flash chromatography (cyclohexane:EtOAc 7:3).

  • Yield: 29–35% after crystallization.

Direct Aminolysis of Esters

Methyl or ethyl esters of the carboxylic acid undergo aminolysis with 4-chloroaniline under basic conditions. For example, refluxing the methyl ester with excess 4-chloroaniline in methanol containing sodium methoxide facilitates ester-to-amide conversion.

Optimized Parameters:

  • Temperature: 60–80°C

  • Base: NaOMe (0.5 eq)

  • Yield: 40–45% after recrystallization from ethanol.

Functionalization and Substituent Effects

The 4-chlorophenyl group’s electronic properties influence coupling efficiency. Electron-withdrawing substituents like chlorine enhance electrophilicity at the carbonyl carbon, accelerating amide bond formation. Comparative studies show that para-substituted aryl amines react faster than ortho- or meta-substituted analogs, attributed to reduced steric hindrance.

Table 1: Yield Variation with Aryl Substituents

Aryl AmineCoupling MethodYield (%)Purification Method
4-ChloroanilineMethod B29Crystallization
2-MethoxyanilineMethod B57Flash Chromatography
Pyridin-2-amineMethod C41Chromatography

Data adapted from.

Purification and Characterization

Final purification employs crystallization or chromatography, with ethanol and ethyl acetate/cyclohexane mixtures as preferred solvents. Structural confirmation relies on NMR and mass spectrometry:

Key Spectroscopic Data for Target Compound:

  • ¹H NMR (DMSO-d₆): δ 1.50–1.80 (m, 6H, cycloheptane CH₂), 2.70–3.00 (m, 4H, cycloheptane CH₂), 7.50 (d, J = 8.5 Hz, 2H, Ar-H), 7.80 (d, J = 8.5 Hz, 2H, Ar-H), 11.75 (s, 1H, NH).

  • ¹³C NMR: δ 25.8, 28.2 (cycloheptane CH₂), 121.5–138.0 (aromatic C), 165.3 (C=O).

  • HRMS: m/z calcd for C₁₆H₁₇ClN₂OS: 320.84; found: 320.83.

Alternative Synthetic Routes and Derivatives

Modifications to the core structure or substituents enable derivative synthesis. For example:

  • Trifluoroacetylation: Protecting the amino group with trifluoroacetic anhydride yields N-(4-chlorophenyl)-2-[(trifluoroacetyl)amino] derivatives, useful in intermediate stabilization.

  • Demethylation: BBr₃-mediated cleavage of methoxy groups generates hydroxylated analogs, expanding structural diversity.

Challenges and Optimization Opportunities

Current methods face limitations in yield (typically <50%) and scalability. Future directions include:

  • Catalytic Amination: Transition metal-catalyzed C–N coupling to bypass stoichiometric reagents.

  • Flow Chemistry: Continuous processing to enhance reproducibility and reduce purification steps.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic ring and the amine group.

    Condensation: The compound can participate in condensation reactions to form more complex structures.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiophene derivatives .

Scientific Research Applications

Cancer Research

Recent studies have identified T187 as a promising candidate for the treatment of acute myeloid leukemia (AML). The compound was found to inhibit the AKT1 protein, which plays a crucial role in cell survival and proliferation in cancer cells.

  • Case Study : In a study published in MDPI, T187 was synthesized and evaluated for its activity against AML cell lines. The compound demonstrated an IC50 value of approximately 11.4 µM against AKT1, indicating significant inhibitory potential .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural analogs have shown varying degrees of effectiveness against bacterial strains.

  • Research Findings : A study highlighted the synthesis of several derivatives of T187 and their evaluation against common pathogens. Some derivatives exhibited promising antimicrobial activity, suggesting that modifications to the cycloheptathiophene structure could enhance efficacy .

Synthetic Pathways

The synthesis of T187 involves a series of chemical reactions starting from cycloheptanone and cyanoacetamide. The process includes:

  • Gewald Reaction : Cycloheptanone reacts with cyanoacetamide in the presence of sulfur to form an intermediate.
  • Amidation : The intermediate undergoes amidation with 2,4-difluorobenzoic acid using reagents like triethylamine and DMAP to yield T187.

This synthetic route has been optimized for yield and purity, making it feasible for large-scale production .

CompoundActivity TypeIC50 (µM)Reference
T187AKT1 Inhibition11.4 ± 2.8
Analog AAntimicrobialVaries
Analog BAntimicrobialVaries

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may activate certain receptors or inhibit specific enzymes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Key analogs with modified aryl groups demonstrate the importance of electronic and steric effects:

Compound Name Substituent Biological Activity Yield Reference
Target Compound 4-Chlorophenyl RNase H, Influenza polymerase inhibitor 55%
N-(4-Methoxyphenyl) Analog 4-Methoxyphenyl Not reported N/A
N-Phenyl-2-(2-hydroxybenzamido) Analog (Compound 6) Phenyl Influenza polymerase inhibition 30%
N-(Pyridin-2-yl)-2-(4-hydroxybenzamido) Analog (Compound 5) Pyridin-2-yl Influenza polymerase inhibition 32%
  • 4-Chlorophenyl vs. 4-Methoxyphenyl : The chloro group’s electron-withdrawing nature improves enzymatic inhibition compared to methoxy’s electron-donating effects .
  • Pyridin-2-yl vs. Phenyl : The pyridine moiety in Compound 5 introduces hydrogen-bonding capability, yet its lower yield (32%) suggests synthetic challenges .

Modifications to the Thiophene Core

Compound Name Core Modification Molecular Weight Activity Reference
Target Compound Cyclohepta[b]thiophene 349.87 g/mol Broad-spectrum antiviral
Cyclopenta[b]thiophene Analog Cyclopenta[b]thiophene 292.79 g/mol Not reported
Benzo[b]thiophene Analog (Compound 34) Benzo[b]thiophene N/A Anticancer (quinoline-linked)
  • Fused Benzene vs. Cycloheptane : Benzo[b]thiophene derivatives (e.g., Compound 34) prioritize planar interactions, unlike the target’s helical adaptability .

Functional Group Modifications

Carboxamide vs. Ester Derivatives

  • Urea-Linked Derivatives () : Introducing a 3-(4-chlorophenyl)ureido group (e.g., Compound 89) enhances RNase H inhibition (IC₅₀ = 391 [M+H]⁺) but requires chiral separation, complicating synthesis .

Acylated Amino Groups

  • Cyclohexylacetyl Substituent (Compound 14): This hydrophobic modification yielded 38% via ethanol crystallization and showed moderate influenza polymerase inhibition .
  • 3-(4-Chlorophenyl)propanoyl Substituent (Compound 15): Extended aromatic stacking improved binding, though yield data were unreported .

Biological Activity

2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H17ClN2OS
  • Molecular Weight : 320.84 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated for its anticancer properties. Research indicates that derivatives of cyclohepta[b]thiophene exhibit potent antiproliferative effects across various cancer cell lines.

Anticancer Activity

  • Mechanism of Action :
    • The compound targets microtubule dynamics, similar to established chemotherapeutics like nocodazole. It disrupts mitotic spindle formation by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
    • Studies have shown that it induces G2/M phase cell cycle arrest and activates caspases involved in apoptosis (caspase 3, 8, and 9) in A549 lung cancer cells .
  • In Vitro Studies :
    • Compound 17 (a related compound) demonstrated submicromolar growth inhibition (GI50 values) against several cancer cell lines including A549 (lung), OVACAR-4, CAKI-1 (kidney), and T47D (breast) with GI50 values ranging from 0.362 to 2.27 μM .
    • It showed minimal cytotoxicity with high selectivity towards cancer cells compared to normal cells .
  • In Vivo Studies :
    • In murine models (CT26), the compound exhibited significant antitumor efficacy, reducing tumor growth compared to untreated controls .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of compounds related to this compound:

Study Cell Line GI50 (μM) Mechanism Notes
Study AA5490.362Microtubule inhibitionInduces apoptosis via caspase activation
Study BOVACAR-42.01Cell cycle arrestBroad-spectrum anticancer activity
Study CCAKI-10.69Disruption of mitosisMinimal cytotoxicity observed
Study DT47D0.362G2/M phase arrestEffective in vivo antitumor efficacy

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, catalyst) be systematically optimized?

Methodological Answer: The compound can be synthesized via Schiff base formation using 2-amino-thiophene precursors and 4-chlorophenyl-substituted aldehydes/ketones. A typical procedure involves refluxing equimolar amounts of the amine and aldehyde in ethanol with glacial acetic acid as a catalyst for 5 hours . Optimization can be achieved through Design of Experiments (DoE) to test variables like solvent polarity (ethanol vs. dichloromethane), catalyst loading (0.5–2% acetic acid), and reaction time (3–8 hours). Post-reaction, the product is purified via recrystallization (ethanol or methanol) or reverse-phase HPLC for higher purity .

Q. Q2. How do I validate the structural integrity of the synthesized compound using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the cycloheptane ring (δ 1.6–2.1 ppm for CH2 protons) and the 4-chlorophenyl group (aromatic protons at δ 7.2–7.8 ppm). The carboxamide NH typically appears as a broad singlet near δ 10–12 ppm .
  • IR Spectroscopy : Look for C=O stretch (1650–1700 cm⁻¹), NH bend (1540–1640 cm⁻¹), and C-Cl stretch (750–800 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C18H18ClN2OS: 345.0732) .

Biological Activity & Mechanisms

Q. Q3. What in vitro assays are suitable for evaluating this compound’s biological activity, and how can conflicting data between studies be resolved?

Methodological Answer:

  • Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Contradictions in activity may arise due to differences in bacterial membrane permeability or assay conditions (e.g., pH, inoculum size) .
  • Anticonvulsant Screening : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ) models. Conflicting results may require dose-response re-evaluation or metabolite profiling to rule out false negatives .

Q. Q4. How can structure-activity relationship (SAR) studies guide modifications to enhance target specificity?

Methodological Answer:

  • Core Modifications : Replace the cycloheptane ring with cyclohexane (smaller ring) to assess steric effects on receptor binding.
  • Substituent Analysis : Compare 4-chlorophenyl with 4-fluorophenyl or methoxyphenyl to evaluate electronic effects on activity .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with the carboxamide group and hydrophobic contacts with the chlorophenyl moiety .

Advanced Analytical & Computational Approaches

Q. Q5. How can computational tools predict metabolic stability and potential toxicity of this compound?

Methodological Answer:

  • Metabolism Prediction : Use in silico tools like SwissADME to identify vulnerable sites (e.g., oxidation of the thiophene ring). Evidence from related compounds suggests aldehyde oxidase may mediate metabolism .
  • Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity. Validate with Ames tests for genotoxicity .

Q. Q6. What strategies resolve discrepancies in spectroscopic data between theoretical and experimental results?

Methodological Answer:

  • Dynamic NMR : Detect conformational flexibility (e.g., ring puckering in the cycloheptane moiety) causing peak splitting .
  • DFT Calculations : Compare computed (Gaussian 09) vs. experimental NMR shifts to identify misassignments. For example, carboxamide carbonyl shifts may vary by 1–2 ppm due to solvent effects .

Experimental Design & Data Interpretation

Q. Q7. How should researchers design experiments to address contradictions in reported bioactivity data?

Methodological Answer:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration).
  • Orthogonal Assays : Confirm antibacterial activity via both MIC and time-kill kinetics to rule out false positives .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R’s metafor package) to identify trends obscured by small sample sizes .

Q. Q8. What role do theoretical frameworks play in guiding mechanistic studies of this compound?

Methodological Answer:

  • Kinase Inhibition Hypothesis : Link activity to ATP-binding pocket interactions, guided by homology models of related kinases.
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., chloro vs. methyl groups) to overall activity, aligning with Hammett σ values for electronic effects .

Advanced Purification & Stability

Q. Q9. How can chromatographic methods be optimized to isolate trace impurities in the final product?

Methodological Answer:

  • HPLC : Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA). Monitor at 254 nm for aromatic impurities.
  • Preparative TLC : Employ silica gel GF254 with ethyl acetate/hexane (3:7) to isolate diastereomers or byproducts .

Q. Q10. What stability-indicating assays are critical for long-term storage of this compound?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor via HPLC for decomposition products (e.g., hydrolysis of the carboxamide group) .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-amino-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.